molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B595668
CAS No.: 199807-77-7
M. Wt: 153.181
InChI Key: WZRBVFUKFKVISQ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural attributes, which make it a valuable intermediate in various chemical syntheses. It is often used in the preparation of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the Diels-Alder reaction. One common method is the cycloaddition of cyclopentadiene with a suitable dienophile, such as methyl acrylate, in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of automated systems also helps in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). These reactions often require a catalyst to proceed efficiently.

Major Products Formed

    Oxidation: The major products are often epoxides or hydroxylated derivatives.

    Reduction: The major products are typically amines or reduced hydrocarbons.

    Substitution: The major products depend on the substituent introduced but can include azides, halides, or other functionalized derivatives.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]hept-5-en-3-one:

    2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound features a hydroxyl group instead of a methyl ester.

Uniqueness

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in reactions where ester functionality is required, such as in the synthesis of certain pharmaceuticals and polymers.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBVFUKFKVISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(N1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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